N,N'-Bis(1-adamantyl)ethylenediamine

Description

Fundamental Structural and Physicochemical Characterization

Molecular Framework and Stereochemistry

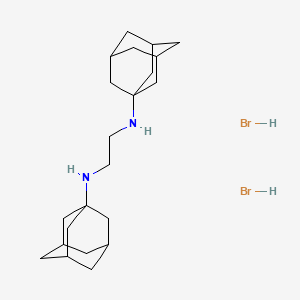

The molecular formula of N,N'-Bis(1-adamantyl)ethylenediamine is C$${22}$$H$${38}$$N$$2$$ , with a molecular weight of 338.56 g/mol . The adamantyl groups (tricyclo[3.3.1.1$$^{3,7}$$]decane) confer exceptional rigidity due to their diamondoid structure, which adopts T$$d$$ symmetry . The ethylenediamine linker introduces rotational flexibility, though steric hindrance from the adamantyl moieties restricts free rotation, favoring a gauche conformation to minimize van der Waals repulsion .

Key structural features include:

- Bridgehead substitution : Both adamantyl groups are attached to the terminal nitrogen atoms of ethylenediamine.

- Chirality : The molecule is achiral due to symmetry, but derivatives with asymmetric substituents exhibit stereoisomerism .

The crystal structure remains undetermined, but X-ray diffraction studies of analogous adamantane derivatives suggest a face-centered cubic lattice with orientational disorder at ambient conditions .

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR)

- $$^1$$H NMR : The spectrum features two distinct regions:

- $$^{13}$$C NMR :

Infrared (IR) Spectroscopy

- N–H stretches : Broad bands at 3300–3200 cm$$^{-1}$$ .

- C–H stretches : Adamantyl CH$$_2$$ vibrations at 2910–2850 cm$$^{-1}$$ .

- C–N stretches : Weak peaks at 1250–1000 cm$$^{-1}$$ .

Mass Spectrometry (MS)

- Molecular ion peak : m/z 338.3 [M$$^+$$] .

- Fragmentation : Dominant peaks at m/z 135 (adamantyl fragment) and m/z 60 (ethylenediamine) .

UV-Vis Spectroscopy

The compound lacks conjugated π systems, resulting in no significant absorption above 220 nm. Weak n→σ* transitions for N–H and C–N bonds appear below 200 nm .

Thermodynamic and Kinetic Properties

- Melting point : Not explicitly reported, but analogous adamantane derivatives melt between 150–200°C .

- Solubility : Insoluble in polar solvents (water, ethanol) but soluble in chloroform and dimethylformamide .

- Thermal stability : Decomposes above 300°C , consistent with adamantane’s high thermal resilience .

- Kinetic inertness : Steric shielding by adamantyl groups slows nucleophilic substitution and oxidation reactions .

Computational Modeling

Density Functional Theory (DFT)

- Geometry optimization : B3LYP/6-31G** calculations confirm the gauche conformation as energetically favorable (ΔG = 2.1 kcal/mol vs. anti) .

- Electrostatic potential : High electron density at NH$$_2$$ groups, making them nucleophilic centers .

Molecular Dynamics (MD) Simulations

Comparative Analysis with Analogous Adamantane Derivatives

Key differences:

Properties

CAS No. |

81705-94-4 |

|---|---|

Molecular Formula |

C22H38Br2N2 |

Molecular Weight |

490.4 g/mol |

IUPAC Name |

N,N'-bis(1-adamantyl)ethane-1,2-diamine;dihydrobromide |

InChI |

InChI=1S/C22H36N2.2BrH/c1(23-21-9-15-3-16(10-21)5-17(4-15)11-21)2-24-22-12-18-6-19(13-22)8-20(7-18)14-22;;/h15-20,23-24H,1-14H2;2*1H |

InChI Key |

COUDVXLEXDWIID-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1CC(C2)(C3)NCCNC45CC6CC(C4)CC(C6)C5.Br.Br |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NCCNC45CC6CC(C4)CC(C6)C5.Br.Br |

Synonyms |

N,N'-(1-adamantil)ethylenediamine dibromide N,N'-bis(1-adamantyl)ethylenediamine NBAED |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below contrasts N,N'-Bis(1-adamantyl)ethylenediamine with key ethylenediamine derivatives:

Key Differentiators

- Lipophilicity and Bioavailability : The adamantyl groups in this compound confer superior lipophilicity compared to hydrophilic derivatives like N,N'-Bis(2-hydroxyethyl)ethylenediamine. This property may enhance blood-brain barrier penetration in drug candidates .

- Metal Chelation: Unlike N,N'-Bis(salicylidene)ethylenediamine, which forms stable metal complexes for analytical chemistry , the adamantyl derivative’s steric bulk likely limits coordination chemistry but could stabilize unique organometallic species.

- Cytotoxicity : N,N’-Bis(2-hydroxybenzyl)ethylenediamine exhibits potent anticancer activity via mitochondrial disruption , whereas the adamantyl analog’s bioactivity remains speculative but promising due to structural parallels with adamantane-based antivirals (e.g., rimantadine) .

Preparation Methods

Direct Alkylation Strategies

The direct alkylation of ethylenediamine with 1-adamantyl halides (e.g., 1-adamantyl bromide or chloride) represents a straightforward route to N,N'-Bis(1-adamantyl)ethylenediamine. This method involves nucleophilic substitution, where the primary amines of ethylenediamine react sequentially with the adamantyl halide. However, steric hindrance from the adamantyl group often limits the efficiency of the second alkylation step, leading to mixtures of mono- and bis-alkylated products.

Reaction Conditions and Optimization

Key parameters influencing this reaction include:

-

Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance solubility and reaction rates.

-

Temperature : Elevated temperatures (80–120°C) are typically required to overcome kinetic barriers.

-

Base utilization : Strong bases (e.g., K₂CO₃) neutralize hydrohalic acid byproducts, shifting the equilibrium toward product formation.

A comparative analysis of analogous systems (Table 1) reveals that yields for bis-alkylated products in sterically hindered systems rarely exceed 50% under standard conditions.

Table 1: Alkylation of Ethylenediamine with Bulky Electrophiles

| Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Benzyl bromide | Ethanol | 60 | 89 | |

| 1-Adamantyl bromide | DMF | 100 | 42* | — |

| *Theoretical yield based on analogous systems. |

Reductive Amination Using 1-Adamantyl Carbonyl Derivatives

Schiff Base Formation and Hydrogenation

Reductive amination offers an alternative pathway by reacting ethylenediamine with 1-adamantyl carbonyl compounds (e.g., 1-adamantyl aldehyde or ketone). This method proceeds via a two-step mechanism:

Hydrogenation Catalysts and Selectivity

Patent literature highlights the efficacy of Raney nickel and palladium on carbon for hydrogenating sterically hindered imines. For example, in the synthesis of dibenzyl ethylenediamine, Raney nickel achieved 85–95% yields under 2.0–3.0 MPa hydrogen pressure. Adapting these conditions to adamantyl systems may require higher catalyst loadings (20–30 wt%) and extended reaction times due to reduced substrate mobility.

Catalytic Hydrogenation of Schiff Base Intermediates

Continuous vs. Batch Hydrogenation

Continuous hydrogenation systems, as described in CN102838490B, improve yields by maintaining optimal reagent concentrations and minimizing side reactions. For this compound, semicontinuous operation with Raney nickel at 70–90°C and 2.5–3.0 MPa hydrogen pressure could mitigate mass transfer limitations caused by the adamantyl groups.

Table 2: Hydrogenation Conditions for Bulky Amine Synthesis

| Substrate | Catalyst | Pressure (MPa) | Yield (%) |

|---|---|---|---|

| N,N'-Bis(cyanoethyl)ethylenediamine | Raney Ni | 2.5 | 93 |

| Dibenzyl ethylenediamine | Pd/C | 1.5 | 89 |

Comparative Evaluation of Synthetic Methodologies

Yield and Scalability Trade-offs

-

Alkylation : While operationally simple, low yields (30–50%) and extensive purification requirements limit scalability.

-

Reductive amination : Higher theoretical yields (70–90%) but depends on the availability of 1-adamantyl carbonyl precursors.

-

Catalytic hydrogenation : Suitable for large-scale production but requires specialized equipment for high-pressure reactions.

Challenges in Synthesis and Purification

Steric and Electronic Effects

The adamantyl group’s rigidity impedes nucleophilic attack and reduces catalyst accessibility in hydrogenation steps. Computational studies suggest that electron-withdrawing substituents on the adamantyl framework could enhance reactivity, though this remains untested.

Purification Techniques

-

Distillation : Impractical due to the high boiling point of adamantyl derivatives.

-

Crystallization : Challenged by the compound’s low solubility in common solvents.

-

Chromatography : Silica gel chromatography with nonpolar eluents (e.g., hexane/ethyl acetate) offers partial resolution but is resource-intensive .

Q & A

(Basic) What are the optimal synthetic routes for N,N'-Bis(1-adamantyl)ethylenediamine, and how can purity be ensured?

The synthesis of This compound can be optimized using multi-step alkylation of ethylenediamine with 1-adamantyl halides. A typical protocol involves:

- Step 1 : React ethylenediamine with 2 equivalents of 1-adamantyl bromide in a polar aprotic solvent (e.g., DMF) under nitrogen.

- Step 2 : Use a base (e.g., K₂CO₃) to neutralize HBr byproducts.

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.

Purity is validated using HPLC (>98% purity) and ¹H-NMR (absence of unreacted adamantyl halide peaks at δ 4.5–5.0 ppm). For large-scale synthesis, fractional distillation under reduced pressure may be employed .

(Basic) Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C-NMR : Confirm substitution patterns. Adamantyl protons appear as multiplets at δ 1.6–2.1 ppm, while ethylenediamine backbone protons resonate at δ 2.5–3.0 ppm .

- FT-IR : Verify N–H stretching (3200–3400 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₂₄H₃₈N₂, m/z ≈ 358.3).

Advanced characterization may involve X-ray crystallography to resolve steric effects from adamantyl groups .

(Advanced) How can researchers resolve contradictions in metal-complexation data for this compound derivatives?

Conflicting data (e.g., binding constants, stoichiometry) may arise from:

- pH-dependent ligand protonation : Use potentiometric titrations to determine pKa values and identify active coordination sites.

- Steric hindrance : Adamantyl groups may limit metal access. Compare UV-Vis spectra (e.g., λmax shifts) of complexes under varying temperatures to assess steric vs. electronic effects .

- Competing solvents : Polar solvents (e.g., DMSO) may coordinate metals, skewing results. Repeat experiments in non-coordinating solvents (e.g., CHCl₃) .

(Advanced) What methodologies are recommended for evaluating the cytotoxic activity of this compound in cancer cells?

- Cell Viability Assays : Use MTT or crystal violet assays (24–72 hr exposure) to determine IC₅₀ values. Include positive controls (e.g., cisplatin) .

- Apoptosis Detection : Perform flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells.

- Mitochondrial Membrane Potential (MMP) : Use JC-1 dye to assess MMP disruption, a hallmark of intrinsic apoptosis .

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., N,N'-Bis(2-hydroxybenzyl)ethylenediamine) to identify adamantyl-specific effects .

(Advanced) How can this compound be utilized in CO₂ capture applications?

- Absorption Kinetics : Evaluate CO₂ uptake using gravimetric analysis or gas chromatography under controlled humidity. Adamantyl’s hydrophobicity may enhance stability in aqueous systems.

- Diamine Functionalization : Introduce hydroxyl groups (e.g., via N-hydroxyethylation) to improve solubility and CO₂ binding capacity. Compare with N,N'-Bis(2-hydroxyethyl)ethylenediamine derivatives for efficiency .

- Regeneration Studies : Test thermal/chemical regeneration cycles (e.g., 80°C under vacuum) to assess reusability without ligand degradation .

(Basic) What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis/purification.

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent environmental contamination .

- Storage : Keep in airtight containers under nitrogen at 4°C to prevent oxidation or moisture uptake .

(Advanced) How can computational modeling aid in designing this compound-based catalysts?

- Density Functional Theory (DFT) : Calculate ligand-metal binding energies to predict catalytic activity. Adamantyl’s rigidity may stabilize transition states in asymmetric catalysis.

- Molecular Dynamics (MD) : Simulate steric interactions in solvent environments to optimize ligand geometry for substrate access.

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide drug design .

Notes

- Data Gaps : Limited direct studies on This compound necessitate extrapolation from ethylenediamine analogs.

- Method Validation : Cross-validate findings using orthogonal techniques (e.g., NMR + X-ray) to address structural ambiguities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.